2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone
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Overview
Description
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone is a complex organic compound featuring an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[4,5-c]pyridine core and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-amino-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C11H16N4O/c12-5-11(16)14-4-3-10-9(6-14)13-7-15(10)8-1-2-8/h7-8H,1-6,12H2 |
InChI Key |
PTFGIBRVAGYONU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2CCN(C3)C(=O)CN |
Origin of Product |
United States |
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